L-Lysine monohydrochloride

Description

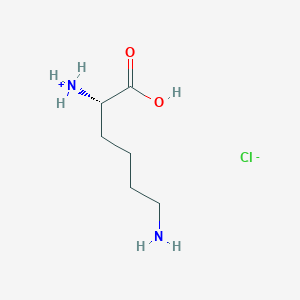

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-78-7, 28826-16-6, 56-87-1 (Parent) | |

| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(L-lysine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029198 | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10098-89-2, 657-27-2, 657-26-1 | |

| Record name | L-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Structure of L-Lysine Monohydrochloride

Introduction

This compound is the hydrochloride salt of L-lysine, an essential α-amino acid vital for numerous physiological processes.[] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet or supplementation.[2] Its roles are extensive, ranging from being a fundamental building block in protein synthesis to its involvement in collagen cross-linking, carnitine production for fatty acid metabolism, and the absorption of essential minerals like calcium.[][2][3] This guide provides a detailed overview of the core chemical properties, structure, and relevant metabolic pathways of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is typically a white or nearly white, free-flowing crystalline powder.[4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Tabulated Quantitative Data

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2,6-diaminohexanoic acid;hydrochloride | [5] |

| Molecular Formula | C₆H₁₅ClN₂O₂ | [5][6][7] |

| Molecular Weight | 182.65 g/mol | [5][8] |

| CAS Number | 657-27-2 | [5][8] |

| Appearance | White to yellow crystalline powder | [3][4][9] |

Table 2: Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 262 - 264 °C (decomposes) | Not Applicable | [2][3][8] |

| pH | 5.0 - 6.0 | 91.3 g/L in H₂O at 25 °C | [2][10] |

| Density | 1.28 g/cm³ | 20 °C | [3] |

| Vapor Pressure | <0.1 hPa | 20 °C | [2] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | 420 g/L | Not Specified | [][2] |

| Water | 65 g/100 mL | 20 °C | [8][11] |

| Water | ~650 g/L | 20 °C | [12] |

| Water | 500-600 g/L | 25 °C | [13] |

| Ethanol | Practically insoluble | Not Specified | [4][14] |

| Ether | Almost insoluble | Not Specified | [4] |

| Formic Acid | Freely soluble | Not Specified | [14] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 283 - 323 K | [15][16] |

| Methanol | Soluble | 283 - 323 K | [15][16] |

| Glycol | Soluble | 283 - 323 K | [15][16] |

Table 4: Optical Activity

| Specific Optical Rotation [α] | Conditions | Source(s) |

| +19.0° to +21.5° | c=8, 6N HCl | [17] |

| +19.0° to +21.5° | 2g in 25mL of 6 mol/L HCl | [14][18] |

| +21.0° to +21.1° | Not Specified | [15] |

| +20.7 ± 0.5° | c=5 in 5N HCl | [3] |

Chemical Structure

This compound consists of the L-isomer of lysine, which features a chiral center at the α-carbon, protonated at both the α-amino and ε-amino groups, with a carboxyl group and a butyl side chain. The positive charges on the amino groups are balanced by a chloride ion.

Caption: 2D structure of this compound.

Experimental Protocols

The characterization of this compound involves several standard analytical techniques to determine its physical and chemical properties.

Melting Point Determination

The melting point, which often coincides with decomposition for amino acids, is a key indicator of purity.

-

Methodology: A common method involves using a capillary melting point apparatus.[17] A small, powdered sample is packed into a capillary tube and placed in a heated block.[10] The temperature is ramped up slowly (e.g., 2 °C/min) near the expected melting point.[10][17] The range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample becomes liquid. For compounds that decompose, like L-Lysine, techniques such as Fast Scanning Calorimetry (FSC) can be employed to determine the melting properties before thermal degradation occurs.[12][13][19]

Solubility Determination

Solubility is determined by measuring the concentration of the saturated solution at a specific temperature.

-

Methodology: A synthetic method using a laser monitoring technique is often employed.[15][20] A mixture of the solute (this compound) and the solvent is prepared in a vessel with controlled temperature. The system is heated slowly while being stirred. A laser beam is passed through the solution, and the disappearance of the solid phase is detected by a change in light transmission, which indicates the temperature at which the solid completely dissolves.[15][20] This process is repeated at various concentrations to construct a solubility curve.

Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity (L-form) of the amino acid.

-

Methodology: A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[7][18][21]

-

Preparation: A solution of this compound is prepared at a precise concentration (c) in a specified solvent (e.g., 6N HCl).[14]

-

Blank Measurement: The polarimeter is zeroed using a cell filled with the pure solvent.[21]

-

Sample Measurement: The solvent-filled cell is replaced with a cell of a known path length (l) containing the sample solution.

-

Rotation Reading: The observed rotation (α) in degrees is measured.

-

Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[7]

-

Metabolic Pathways and Biological Significance

L-lysine is a metabolically versatile amino acid. Its catabolism is crucial for maintaining homeostasis, as excessive levels of free lysine can be toxic.

Lysine Catabolism: The Saccharopine Pathway

In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs predominantly in the mitochondria of the liver.[2][8] This pathway converts lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle.

-

Workflow Description:

-

Transport: L-Lysine is transported into the liver and then into the mitochondrial matrix.[22]

-

Saccharopine Formation: L-Lysine condenses with α-ketoglutarate to form saccharopine.

-

Cleavage: Saccharopine is then cleaved to yield glutamate and α-aminoadipate semialdehyde (AAS).

-

Oxidation: AAS is oxidized to α-aminoadipate.

-

Conversion to Acetyl-CoA: Through a series of subsequent reactions, α-aminoadipate is converted into glutaryl-CoA and finally to Acetyl-CoA, which enters the TCA cycle for energy production.[22]

-

The diagram below illustrates a simplified workflow of this critical metabolic pathway.

Caption: Simplified overview of the Saccharopine Pathway for L-Lysine catabolism.

References

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 4. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 9. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]

- 16. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. Optical rotation - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 22. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of L-Lysine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, has been the subject of considerable in vitro research to elucidate its mechanisms of action across various biological systems. Beyond its fundamental role in protein synthesis, L-Lysine exhibits a range of effects, most notably as an antiviral agent, particularly against Herpes Simplex Virus (HSV). Its inhibitory action is primarily attributed to its antagonistic relationship with L-arginine, an amino acid crucial for the replication of certain viruses. Furthermore, in vitro studies have revealed the modulatory effects of L-Lysine on key cellular signaling pathways such as mTORC1, its potential as an inhibitor of the angiotensin-converting enzyme (ACE), and its protective role against cellular stress induced by high glucose. This technical guide provides an in-depth overview of the in vitro mechanisms of action of L-Lysine monohydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Antiviral Mechanism of Action: Arginine Antagonism

The most well-documented in vitro effect of L-Lysine is its ability to inhibit the replication of Herpes Simplex Virus (HSV) and other related viruses like Feline Herpesvirus (FHV-1). This antiviral activity is not a direct virucidal effect but rather a consequence of the antagonistic relationship between L-Lysine and L-arginine.

Core Principle: Herpesviruses are highly dependent on L-arginine for the synthesis of their structural proteins (capsids) and for overall replication.[1][2] L-Lysine, being structurally similar to L-arginine, competes for the same cellular transport systems and for incorporation into viral proteins.[3][4] An elevated intracellular ratio of L-Lysine to L-arginine disrupts viral replication and inhibits the cytopathogenic effects of the virus.[5]

Quantitative Data: Inhibition of Viral Replication

The inhibitory effect of L-Lysine on herpesvirus replication is concentration-dependent and influenced by the ambient concentration of L-arginine.

| Virus Type | Cell Line | L-Lysine Concentration | L-arginine Concentration | % Viral Replication Inhibition | Reference |

| Feline Herpesvirus-1 (FHV-1) | CRFK | 200 µg/mL | 2.5 µg/mL | 34.2% | [6] |

| Feline Herpesvirus-1 (FHV-1) | CRFK | 300 µg/mL | 2.5 µg/mL | 53.9% | [6] |

| Herpes Simplex Virus-1 (HSV-1) | Vero | 0.7 mg/mL (as L-lysine-a-oxidase) | Not specified | Inhibition of CPE and viral antigens | [5] |

Experimental Protocols

This assay is a standard method to quantify the effect of an antiviral agent on infectious virus particles.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus-1 (HSV-1) stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

L-arginine

-

Carboxymethyl-cellulose (CMC) or Agarose for overlay

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates and culture until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

-

Infection: Aspirate the culture medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

-

L-Lysine Treatment: During or after infection, aspirate the viral inoculum and add DMEM containing various concentrations of this compound and a fixed, low concentration of L-arginine.

-

Overlay: Aspirate the treatment medium and add an overlay medium (e.g., DMEM with 2% CMC and the respective L-Lysine concentrations) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

-

Staining: Aspirate the overlay, fix the cells with methanol, and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control.

This method measures the amount of viral DNA to quantify the extent of viral replication.

Objective: To quantify the change in viral DNA copies in response to L-Lysine treatment.

Procedure:

-

Infection and Treatment: Infect cells with HSV-1 in the presence of varying concentrations of L-Lysine and a fixed concentration of L-arginine as described above.

-

Sample Collection: At different time points post-infection, collect the cell culture supernatant and/or cell lysates.

-

DNA Extraction: Extract total DNA from the collected samples using a commercial DNA extraction kit.

-

qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the HSV-1 genome. A standard curve with known amounts of viral DNA is used to quantify the viral copy number in the samples.

-

Data Analysis: The reduction in viral DNA copies in L-Lysine-treated samples is compared to the untreated control.

Visualization

Caption: Competitive antagonism of L-Lysine with L-Arginine for cellular uptake and viral protein synthesis, leading to the inhibition of HSV replication.

Modulation of mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. In vitro studies have shown that L-Lysine can act as a signaling molecule to activate the mTORC1 pathway.

Core Principle: L-Lysine, along with other amino acids, signals to mTORC1, promoting its activation. Activated mTORC1 then phosphorylates its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[7][8]

Experimental Protocol: Western Blotting for mTORC1 Activation

Objective: To assess the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream targets in response to L-Lysine treatment.

Materials:

-

Cell line of interest (e.g., C2C12 myotubes)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and then treat with different concentrations of L-Lysine for a specified duration.

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization

Caption: L-Lysine-mediated activation of the mTORC1 signaling pathway, leading to increased protein synthesis and cell growth.

Inhibition of Angiotensin-Converting Enzyme (ACE)

In vitro studies have demonstrated that L-Lysine and its derivatives can inhibit the activity of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.

Core Principle: L-Lysine-containing compounds can bind to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Quantitative Data: ACE Inhibition

| Compound | IC50 Value | Reference |

| L-Lysine Derivatives (compounds 1a-4a) | 0.14 - 42 nmol/L | [9] |

| L-Lysine-derived Amadori/Heyns products | 1030 - 1175 µM | [10] |

Experimental Protocol: In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or its derivatives on ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

Substrate (e.g., Hippuryl-His-Leu, FAPGG)

-

This compound or derivatives

-

Assay buffer (e.g., Tris-HCl buffer)

-

Detection reagent (e.g., o-phthaldialdehyde for fluorometric detection)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reaction Setup: In a 96-well plate, add the ACE enzyme, assay buffer, and varying concentrations of the L-Lysine compound.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the ACE substrate.

-

Incubation: Incubate the plate at 37°C for a defined time.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent. Measure the absorbance or fluorescence.

-

IC50 Calculation: The ACE activity is calculated based on the signal generated. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the dose-response curve.

Visualization

References

- 1. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]

- 2. asm.org [asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Saturation of a shared mechanism which transports L-arginine and L-lysine into the brain of the living rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-lysine protects C2C12 myotubes and 3T3-L1 adipocytes against high glucose damages and stresses | PLOS One [journals.plos.org]

- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Experimental Dissection of the Lytic Replication Cycles of Herpes Simplex Viruses in vitro [frontiersin.org]

- 9. L-lysine protects C2C12 myotubes and 3T3-L1 adipocytes against high glucose damages and stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-lysine protects C2C12 myotubes and 3T3-L1 adipocytes against high glucose damages and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Lysine Monohydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Physicochemical Properties, Biological Roles, and Therapeutic Potential

Abstract

L-Lysine monohydrochloride, an essential amino acid salt, is a critical component in numerous physiological processes and holds significant promise in various therapeutic areas. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight. It delves into the intricate mechanisms of action through which L-Lysine exerts its effects, with a particular focus on its role in antiviral therapy, neurological modulation, and cellular growth. Detailed experimental protocols for its application in cell culture and its analytical quantification are provided. Furthermore, this guide illustrates key signaling pathways influenced by L-Lysine, offering a visual representation of its molecular interactions for researchers and drug development professionals.

Physicochemical Properties

This compound is the hydrochloride salt of L-Lysine, an essential amino acid. The addition of hydrochloric acid enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of research and pharmaceutical applications.

| Property | Value |

| CAS Number | 657-27-2[1][2][3] |

| Molecular Formula | C₆H₁₄N₂O₂ · HCl |

| Molecular Weight | 182.65 g/mol [4][5][6][7] |

| Appearance | White powder or crystals |

| Solubility | Freely soluble in water |

Biological Roles and Therapeutic Applications

L-Lysine is a fundamental building block for protein synthesis and is involved in a myriad of biological functions, including collagen formation, calcium absorption, and the production of carnitine, which is essential for fatty acid metabolism.[3] Its therapeutic potential is being explored in several areas:

-

Antiviral Activity: L-Lysine is widely recognized for its role in managing Herpes Simplex Virus (HSV) infections. It acts as an antagonist to Arginine, an amino acid necessary for HSV replication. By competing with Arginine, L-Lysine can help inhibit viral growth and reduce the frequency and severity of outbreaks.[2]

-

Anxiolytic and Analgesic Effects: Research suggests that L-Lysine may possess anxiolytic and analgesic properties through its interaction with neurotransmitter systems. It has been shown to act as a partial antagonist at serotonin 5-HT4 receptors and as an inhibitor of NMDA receptors, both of which are implicated in anxiety and pain signaling pathways.

-

Drug Development: In the pharmaceutical industry, this compound serves as a vital intermediate in the synthesis of more complex drug molecules. Its favorable physicochemical properties also make it a useful excipient in drug formulations.

Experimental Protocols

Cell Culture Surface Coating with Poly-L-Lysine

Poly-L-Lysine, a polymer of L-Lysine, is commonly used to coat cell culture surfaces to promote cell adhesion.

Materials:

-

Poly-L-Lysine solution (e.g., 0.1 mg/mL in sterile water)

-

Sterile tissue culture grade water or Phosphate Buffered Saline (PBS)

-

Sterile culture vessels (e.g., flasks, plates)

Protocol:

-

Aseptically coat the entire culture surface with the Poly-L-Lysine solution. A volume of 1 mL per 25 cm² is recommended.

-

Gently rock the vessel to ensure even coating.

-

Incubate at room temperature for 5 minutes.

-

Aspirate the Poly-L-Lysine solution.

-

Thoroughly rinse the surface with sterile tissue culture grade water or PBS to remove any excess Poly-L-Lysine.

-

Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general guideline for the quantitative analysis of this compound. Specific parameters may need to be optimized based on the instrument and sample matrix.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

Mobile Phase and Detection:

-

Mobile Phase: A common mobile phase consists of a buffer solution (e.g., 10 mM potassium dihydrogen phosphate) with pH adjusted to around 7.5 using an appropriate amine like triethylamine.

-

Detection: UV detection at a wavelength of approximately 214 nm is typically employed.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

-

Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Analysis: The retention time and peak area of L-Lysine in the sample are compared to those of the standards for identification and quantification.

Signaling Pathways

Inhibition of Herpes Simplex Virus (HSV) Replication

L-Lysine's primary antiviral mechanism against HSV is its ability to interfere with the virus's use of Arginine, an amino acid essential for the synthesis of viral proteins.

References

- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of DARPP-32 phosphorylation by three distinct dopamine D1-like receptor signaling pathways in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dopamine and cAMP regulated phosphoprotein, 32 kDa (DARPP-32) signaling pathway: A novel therapeutic target in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Cellular Function: An In-depth Guide to the Biological Roles of L-Lysine

For Immediate Release – This technical whitepaper provides a comprehensive examination of the essential amino acid L-Lysine, focusing on its monohydrochloride form, which is widely utilized in research and development for its stability and solubility. L-Lysine monohydrochloride serves as a direct source of L-Lysine, the biologically active molecule that plays a central and multifaceted role in a vast array of cellular processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of L-Lysine's function in protein synthesis, post-translational modifications, and critical signaling pathways that govern cell metabolism, growth, and survival.

Introduction: The Significance of L-Lysine

L-Lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][] Its chemical structure features a terminal ε-amino group, which imparts a positive charge at physiological pH and makes it highly reactive and versatile.[3][4] this compound (C₆H₁₄N₂O₂·HCl) is the hydrochloride salt of L-Lysine, a form that enhances its stability and dissolution in aqueous solutions, making it ideal for experimental and pharmaceutical applications.[5][6][7] The biological activities discussed herein are attributable to the L-Lysine molecule itself.

Core Biological Roles in Cellular Processes

L-Lysine's functions extend far beyond its fundamental role as a building block for proteins. Its unique side chain is a hub for a variety of critical cellular activities.

Protein Synthesis and Structural Integrity

As one of the 20 proteinogenic amino acids, L-Lysine is incorporated into polypeptide chains during ribosomal translation, encoded by the codons AAA and AAG.[1][3] Beyond this primary role, lysine is vital for the structural integrity of key proteins. For instance, in collagen, lysine residues are enzymatically cross-linked, a process essential for the stability and tensile strength of connective tissues like skin, bone, and tendons.[1][][4]

Post-Translational Modifications (PTMs): A Hub of Regulation

The ε-amino group of lysine is a primary target for a wide array of post-translational modifications (PTMs).[8][9][10] These reversible modifications are critical for regulating protein function, localization, and interaction networks.

-

Acetylation and Methylation: These are among the most studied lysine modifications, particularly on histone proteins.[8] Histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine, weakening the histone-DNA interaction and leading to a more open chromatin structure that facilitates gene transcription.[11] Conversely, histone deacetylases (HDACs) remove these acetyl groups, promoting chromatin condensation and gene silencing.[12] Lysine methylation, carried out by histone lysine methyltransferases (HKMTs), can involve the addition of one, two, or three methyl groups and can be associated with either transcriptional activation or repression depending on the specific lysine residue and the degree of methylation.[8][11][13]

-

Ubiquitination and SUMOylation: Ubiquitination involves the attachment of one or more ubiquitin proteins to a lysine residue, famously targeting the protein for degradation by the proteasome.[10][14] However, it also plays non-degradative roles in DNA repair and signal transduction.[15] SUMOylation, the addition of a Small Ubiquitin-like Modifier (SUMO) protein, is involved in regulating protein stability, nuclear transport, and transcriptional regulation.[10]

-

Other Acylations: A growing number of other acyl modifications on lysine have been discovered, including malonylation, succinylation, and glutarylation, which are linked to the regulation of cellular metabolism.[9][14]

Metabolic Pathways

L-Lysine is a precursor for several key biomolecules and is subject to distinct catabolic pathways.

-

Carnitine Synthesis: Lysine is an essential precursor for the synthesis of carnitine, a molecule crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1][][3]

-

Lysine Degradation: In mammals, lysine is primarily degraded in the liver via two main pathways: the saccharopine pathway and the pipecolate pathway.[1][3][16] Both pathways ultimately convert lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][17] Ineffective catabolism can lead to an overabundance of lysine, causing severe neurological disorders.[1]

Cellular Signaling

Lysine levels are actively sensed by cells and are integrated into major signaling networks that control cell growth and metabolism.

-

mTORC1 Signaling: The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth that is highly sensitive to amino acid availability.[18][19] Lysine, along with other amino acids like arginine and leucine, activates mTORC1 at the lysosomal surface.[3][20] The lysosomal transporter SLC38A9 has been identified as a potential sensor that, in response to lysine, promotes the activation of the Rag GTPases, leading to mTORC1 recruitment and activation.[3][20] Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and suppress autophagy.[21][22] Studies have shown that lysine supplementation can stimulate the Akt/mTOR signaling pathway, suppressing autophagic proteolysis in skeletal muscle.[21] Lysine deprivation, conversely, inhibits the mTORC1 pathway, leading to decreased cell viability and protein synthesis, and an increase in apoptosis and autophagy.[23]

-

Amino Acid Response (AAR) Pathway: Under conditions of lysine deficiency, the cell activates the Amino Acid Response (AAR) pathway.[24] Uncharged tRNA activates the kinase GCN2, which then phosphorylates the translation initiation factor eIF2α.[3] This leads to the selective translation of the transcription factor ATF4, which upregulates genes involved in amino acid synthesis and transport to restore homeostasis.[3][24]

Quantitative Data Summary

The following tables summarize key quantitative data related to L-Lysine's cellular roles.

| Parameter | Value/Range | Organism/System | Reference |

| Recommended Daily Intake (Adults) | ~30 mg/kg of body weight | Human | [4] |

| L-Lysine Content in L-Lysine HCl | ~79.8% | Chemical analysis | [6] |

| L-Lysine Uptake (High-Affinity) | K_m_ = 11.0 ± 1.4 mM | Rat cardiac sarcolemmal vesicles | [25] |

| L-Lysine Uptake (High-Affinity) | V_max_ = 3.5 ± 0.4 nmol/min/mg protein | Rat cardiac sarcolemmal vesicles | [25] |

| Blood Lysine Elevation (Hyperlysinemia) | > Elevated levels | Human (genetic disorder) | [16] |

Table 1: General Quantitative Data for L-Lysine.

| Histone Mark | Function | Associated Enzymes |

| H3K9ac, H3K27ac | Gene Activation (Enhancers/Promoters) | HATs / HDACs |

| H3K4me1/2/3 | Gene Activation | HKMTs / KDMs |

| H3K9me3, H3K27me3 | Gene Repression (Heterochromatin) | HKMTs / KDMs |

| H2BK120ub (human) | Transcription Elongation | E1-E3 Ligases / DUBs |

Table 2: Key Lysine Post-Translational Modifications on Histones and Their General Functions. (HATs: Histone Acetyltransferases; HDACs: Histone Deacetylases; HKMTs: Histone Lysine Methyltransferases; KDMs: Lysine Demethylases; DUBs: Deubiquitinating enzymes).[8][11][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of L-Lysine's biological roles.

Protocol: Analysis of Lysine Acetylation by Mass Spectrometry

This protocol provides a general workflow for identifying lysine acetylation sites in a cellular proteome.

Objective: To enrich for and identify acetylated peptides from a complex protein mixture using immunoaffinity purification followed by high-resolution mass spectrometry (MS).[10][26]

Methodology:

-

Cell Lysis and Protein Extraction:

-

Culture human myeloid leukemia cells or other relevant cell lines.

-

Lyse cells in a buffer containing protease inhibitors and, critically, HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve acetylation marks.

-

Quantify total protein concentration using a standard assay (e.g., BCA assay).

-

-

Protein Digestion:

-

Reduce disulfide bonds in the protein lysate with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides overnight using a sequence-specific protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine residues, but acetylation of lysine blocks this cleavage, which can be used as part of the identification strategy.[10]

-

-

Immunoaffinity Enrichment of Acetylated Peptides:

-

Incubate the digested peptide mixture with agarose beads conjugated to a high-affinity anti-acetyl-lysine antibody.[10][26]

-

Allow binding to occur for several hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffers of decreasing stringency to remove non-specifically bound peptides.

-

Elute the enriched acetylated peptides from the antibody beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

-

LC-MS/MS Analysis:

-

Desalt and concentrate the eluted peptides using a C18 StageTip.

-

Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography (nLC) system.

-

The nLC separates peptides based on hydrophobicity before they enter the mass spectrometer.

-

The mass spectrometer operates in a data-dependent acquisition mode, acquiring a high-resolution full scan (MS1) followed by fragmentation (MS/MS or MS2) of the most abundant peptide ions.

-

-

Data Analysis:

-

Process the raw MS data using a database search algorithm (e.g., MaxQuant, Sequest).

-

Search the fragmentation spectra against a protein sequence database (e.g., UniProt).

-

Specify variable modifications including lysine acetylation (+42.0106 Da) and methionine oxidation.[10]

-

Identify acetylated peptides and map the specific sites of modification with high confidence (e.g., using a false discovery rate < 1%).

-

Protocol: Surface Sensing of Translation (SUnSET) for Protein Synthesis Rate

This protocol details a non-radioactive method to measure global protein synthesis rates in response to L-Lysine availability.[23]

Objective: To quantify the rate of new protein synthesis by measuring the incorporation of the puromycin tRNA analog into nascent polypeptide chains.

Methodology:

-

Cell Culture and Treatment:

-

Culture satellite cells or other desired cell types in appropriate media.

-

Treat cells with media containing varying concentrations of L-Lysine (e.g., lysine-deficient, normal, or lysine-supplemented) for a defined period.

-

-

Puromycin Labeling:

-

Add puromycin to the cell culture medium at a final concentration of 1 µg/mL.

-

Incubate the cells for exactly 40 minutes at 37°C. During this time, puromycin will be incorporated into newly synthesized, elongating peptide chains, causing their premature release from the ribosome.

-

-

Cell Lysis:

-

Quickly wash the cells with ice-cold PBS to stop the incorporation.

-

Lyse the cells in a standard RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Measure the total protein concentration of the lysates.

-

Separate equal amounts of total protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for puromycin (e.g., anti-puromycin mouse monoclonal antibody).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification:

-

Capture the resulting blot image using a digital imager.

-

Quantify the intensity of the entire lane for each sample using densitometry software. The total signal intensity is proportional to the global rate of protein synthesis.

-

Normalize the puromycin signal to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH) to ensure equal protein loading.

-

Visualizing L-Lysine in Cellular Pathways

Diagrams generated using Graphviz (DOT language) illustrate the central role of L-Lysine in key cellular pathways.

Conclusion and Future Directions

L-Lysine is a deceptively simple molecule that holds a position of profound importance in cellular biology. Its roles as a structural component of proteins, a dynamic hub for post-translational modifications, a metabolic precursor, and a key signaling molecule underscore its centrality to cell function. The intricate mechanisms by which lysine levels are sensed and translated into downstream effects, particularly through the mTORC1 and AAR pathways, are areas of intense research. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies for a range of human diseases, from metabolic disorders and cancer to neurodegenerative conditions. Future research will likely focus on elucidating the crosstalk between different lysine PTMs and developing more sophisticated tools to study these modifications with temporal and spatial resolution in vivo.

References

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 5. L Lysine Vs Lysine Hydrochloride? (Lysine) [vpa.com.au]

- 6. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL‐B‐67439 or NRRL B‐67535 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is L-Lysine hydrochloride used for? [synapse.patsnap.com]

- 8. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysine Post-Translational Modifications [chomixbio.com]

- 10. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomodal.com [biomodal.com]

- 12. news-medical.net [news-medical.net]

- 13. Histone methylation - Wikipedia [en.wikipedia.org]

- 14. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Approaches for Studying Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovering regulators of the amino acid sensing pathway of mTORC1 [dspace.mit.edu]

- 20. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Multifaceted Role of Nutrient Sensing and mTORC1 Signaling in Physiology and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Dietary Lysine Regulates Body Growth Performance via the Nutrient-Sensing Signaling Pathways in Largemouth Bass (Micropterus salmoides) [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

L-Lysine Monohydrochloride in the Lab: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Lysine monohydrochloride in various research buffers. It is designed to be a vital resource for laboratory professionals, offering detailed experimental protocols and critical data presented for practical application. This guide also explores the pivotal role of L-Lysine in cellular signaling, providing visual representations of key pathways and experimental workflows.

Core Focus: Solubility in Research Buffers

Understanding the solubility of this compound is fundamental for its effective use in a multitude of research applications, from cell culture to drug formulation. While highly soluble in water, its behavior in buffered solutions is critical for experimental accuracy and reproducibility.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in commonly used research buffers such as Tris-HCl, HEPES, and MES is not extensively documented in publicly available literature. However, its solubility in water and Phosphate-Buffered Saline (PBS) is well-established.

| Solvent/Buffer | Temperature (°C) | Solubility (g/L) | Molar Solubility (M) | Citation |

| Water | 20 | 650 | 3.56 | [1][2] |

| Water | Not Specified | 420 | 2.30 | [3] |

| Water | 20 | 500 | 2.74 | [1] |

| Phosphate-Buffered Saline (PBS) | Not Specified | 50 | 0.27 | N/A |

Note: The molar mass of this compound is 182.65 g/mol . The solubility in PBS is a commonly cited value in laboratory practice but may vary depending on the specific formulation of the PBS solution.

Due to the lack of specific public data for Tris, HEPES, and MES buffers, it is imperative for researchers to determine the solubility empirically for their specific experimental conditions. A general protocol for this determination is provided in the following section.

Experimental Protocols

Determining this compound Solubility in a Novel Buffer

This protocol outlines a standard method for determining the saturation solubility of this compound in a specific research buffer.

Materials:

-

This compound (powder)

-

Research buffer of interest (e.g., Tris-HCl, HEPES, MES) at the desired pH and concentration

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a validated titration method)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Equilibrate the chosen buffer to the desired experimental temperature.

-

In a series of flasks, add an excess amount of this compound to a known volume of the buffer. This is to ensure that a solid phase remains after equilibrium is reached.

-

Place the flasks on a magnetic stirrer within a temperature-controlled environment (water bath or incubator).

-

-

Equilibration:

-

Stir the solutions at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The exact time should be determined by preliminary experiments, ensuring that the concentration in the liquid phase does not change over a subsequent 24-hour period.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Concentration Analysis:

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific buffer at the tested temperature.

-

Preparation of a Stock Solution for Cell Culture

L-Lysine is an essential amino acid and a standard component of many cell culture media.[4][5] Here is a typical protocol for preparing a sterile stock solution of this compound for supplementing cell culture media.

Materials:

-

This compound (cell culture grade)

-

Cell culture grade water (e.g., WFI or equivalent)

-

Sterile container (e.g., bottle or flask)

-

Sterile filter unit (0.22 µm pore size)

-

Laminar flow hood or sterile work environment

Procedure:

-

Calculation: Determine the desired concentration and final volume of the stock solution. For example, to prepare 100 mL of a 100X (18.265 g/L) stock solution.

-

Dissolution: In a sterile container, add the calculated amount of this compound to the cell culture grade water.

-

Mixing: Gently swirl or stir the solution until the powder is completely dissolved. This compound is readily soluble in water.[1][2][3][6][7][8]

-

Sterilization: Filter the solution through a 0.22 µm sterile filter into a final sterile container.

-

Storage: Store the sterile stock solution at 2-8°C. For long-term storage, it can be aliquoted and frozen at -20°C.

Signaling Pathways and Experimental Workflows

L-Lysine is not only a building block for proteins but also a signaling molecule that plays a crucial role in cellular metabolism and growth, primarily through the mTOR (mechanistic Target of Rapamycin) pathway.

L-Lysine and the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Amino acids, including L-Lysine, are key activators of mTORC1 (mTOR complex 1). The presence of sufficient intracellular L-Lysine signals nutrient availability, leading to the activation of mTORC1 and subsequent downstream effects such as protein synthesis and inhibition of autophagy.

Caption: L-Lysine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.

Experimental Workflow: Supplementing Cell Culture with L-Lysine

This workflow illustrates the general steps involved in studying the effects of L-Lysine supplementation on a specific cellular process, such as cell proliferation.

Caption: A typical experimental workflow for investigating the impact of L-Lysine on cultured cells.

Logical Relationship: Factors Influencing this compound Solubility

The solubility of this compound is not static but is influenced by several physicochemical factors. Understanding these relationships is crucial for preparing stable and effective solutions.

Caption: Key factors that influence the solubility of this compound in aqueous solutions.

References

- 1. LYSINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]

- 2. L-Lysine HCI [evonik.com]

- 3. This compound (Ph. Eur., USP) pure, pharma grade [itwreagents.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-lysine hydrochloride for Research [baseclick.eu]

- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

The Cornerstone of Bioproduction: A Technical Guide to the Discovery and Synthesis of L-Lysine Monohydrochloride

For Immediate Release

This whitepaper provides a comprehensive technical overview of L-Lysine monohydrochloride, from its initial discovery and isolation to modern synthesis and purification methodologies. Tailored for researchers, scientists, and drug development professionals, this guide details the pivotal experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to illuminate the journey of this essential amino acid from a laboratory curiosity to a cornerstone of industrial biotechnology.

Executive Summary

L-Lysine is an essential α-amino acid with a vast range of applications in animal nutrition, pharmaceuticals, and human health. Its industrial production is a prime example of advanced microbial fermentation. This document chronicles the key scientific milestones in the history of L-Lysine, outlines the dominant biotechnological production methods, and provides detailed protocols for its synthesis and purification into the stable monohydrochloride salt form. Particular emphasis is placed on the fermentation process using Corynebacterium glutamicum, the workhorse of industrial amino acid production.

The Discovery and Structural Elucidation of L-Lysine

The journey of L-Lysine began in the late 19th century. In 1889, the German biological chemist Edmund Drechsel first isolated the amino acid from casein, a protein found in milk.[1] This foundational discovery was followed by the critical work of Nobel laureate Emil Fischer and his colleague Fritz Weigert. In 1902, they successfully elucidated the chemical structure of L-Lysine by synthesizing it in their laboratory and comparing it to the naturally isolated product, confirming its identity as α,ε-diaminocaproic acid.[1]

Synthesis of this compound

While early methods relied on chemical synthesis, the modern industrial production of L-Lysine is dominated by microbial fermentation, which offers high stereospecificity (producing only the biologically active L-isomer) and cost-effectiveness.

Historical Chemical Synthesis

Industrial Synthesis via Microbial Fermentation

The era of industrial L-Lysine production began in the late 1950s, with the discovery that certain soil bacteria could overproduce amino acids. Corynebacterium glutamicum has since been established as the primary microorganism for L-Lysine fermentation. Through decades of classical strain improvement and modern metabolic engineering, production titers have increased dramatically.

The core of the process involves cultivating genetically optimized strains of C. glutamicum in large-scale bioreactors under controlled aerobic conditions. These microbes convert simple carbon sources, like glucose or molasses, into L-Lysine.

Experimental Protocols

Protocol 1: Representative Isolation of L-Lysine from Casein (Based on 19th Century Methods)

This protocol represents the classical approach to isolating amino acids from a protein source.

-

Casein Precipitation: Dissolve non-fat milk powder in warm distilled water. Adjust the pH to the isoelectric point of casein (approx. 4.6) using a dilute acid (e.g., acetic acid). The casein will precipitate as a white solid.

-

Collection and Washing: Collect the precipitated casein by filtration. Wash the solid with distilled water and then ethanol to remove impurities and water. Dry the purified casein.

-

Acid Hydrolysis: Suspend the dried casein in 6M hydrochloric acid (HCl). Heat the mixture under reflux at approximately 110°C for 24 hours to completely hydrolyze the peptide bonds.

-

Neutralization and Filtration: After hydrolysis, cool the solution. Neutralize the excess HCl with a base, such as sodium hydroxide, which will cause some amino acids to precipitate. The hydrolysate now contains a mixture of free amino acids.

-

Separation (Historical Context): Historically, separation of individual amino acids from this complex mixture was extremely challenging, often involving fractional crystallization of different salts (e.g., picrates). Modern methods would employ chromatography.

Protocol 2: Fed-Batch Fermentation of L-Lysine using Corynebacterium glutamicum

This protocol describes a typical fed-batch fermentation process for high-yield L-Lysine production.

-

Inoculum Preparation: Cultivate a high-producing strain of C. glutamicum in a seed medium containing glucose, yeast extract, and mineral salts for 24 hours at 30°C with agitation.

-

Bioreactor Setup: Prepare the main fermentation medium in a sterilized bioreactor. The medium typically contains a high initial concentration of a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia, which also serves as a pH control agent), phosphate, and essential minerals and vitamins (like biotin).

-

Fermentation: Inoculate the bioreactor with the seed culture. Maintain the fermentation at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0-7.5). Provide constant aeration and agitation to ensure sufficient oxygen supply.

-

Fed-Batch Strategy: After the initial carbon source is partially consumed, begin feeding a highly concentrated glucose solution into the bioreactor. The feeding rate is controlled to maintain a specific glucose concentration, preventing overflow metabolism and maximizing the conversion to L-Lysine.

-

Harvesting: Continue the fermentation for 48-72 hours, or until the feeding is complete and L-Lysine production ceases. The resulting fermentation broth, containing L-Lysine, biomass, and other metabolites, is then harvested for downstream processing.

Protocol 3: Purification and Crystallization of this compound

This protocol outlines the downstream process to recover and purify L-Lysine from the fermentation broth.

-

Biomass Removal: Separate the C. glutamicum cells from the fermentation broth using centrifugation or microfiltration. The cell-free supernatant is the starting material for purification.

-

Ion-Exchange Chromatography:

-

Loading: Pass the clarified supernatant through a column packed with a strong acid cation-exchange resin. At a neutral pH, L-Lysine (a basic amino acid) will carry a net positive charge and bind tightly to the resin, while neutral and acidic impurities will pass through.

-

Washing: Wash the column with deionized water to remove any remaining non-bound impurities.

-

Elution: Elute the bound L-Lysine from the resin using a basic solution, such as a dilute ammonium hydroxide solution. This shifts the equilibrium, releasing the L-Lysine from the resin. Collect the fractions containing the purified L-Lysine.

-

-

Acidification and Crystallization:

-

Concentration: Concentrate the pooled L-Lysine eluate under vacuum to increase the solute concentration.

-

Acidification: Adjust the pH of the concentrated L-Lysine solution to approximately 5.0 by adding hydrochloric acid (HCl). This converts the L-Lysine free base to its monohydrochloride salt (L-Lysine HCl).

-

Crystallization: Induce crystallization by adding an anti-solvent, such as ethanol or methanol, and cooling the solution. L-Lysine HCl is less soluble in the alcohol-water mixture and will precipitate as crystals.

-

-

Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Data Presentation

Quantitative data on the physicochemical properties of L-Lysine and its monohydrochloride salt, along with typical fermentation parameters, are summarized below.

Table 1: Physicochemical Properties

| Property | L-Lysine | This compound |

| Chemical Formula | C₆H₁₄N₂O₂ | C₆H₁₅ClN₂O₂ |

| Molecular Weight | 146.19 g/mol | 182.65 g/mol |

| Melting Point | 224 °C (decomposes) | ~263 °C (decomposes) |

| Appearance | White crystalline powder | White crystalline powder |

| Water Solubility | Very soluble | Highly soluble (~65 g/100 mL at 20°C) |

| pI (Isoelectric Point) | 9.74 | N/A |

Table 2: Typical Fermentation Parameters and Yields for C. glutamicum

| Parameter | Typical Value / Range |

| Microorganism | Genetically engineered Corynebacterium glutamicum |

| Fermentation Type | Fed-Batch |

| Temperature | 30 - 37 °C |

| pH | 7.0 - 7.5 (controlled with NH₃) |

| Carbon Source | Glucose, Molasses, Starch Hydrolysates |

| Aeration | High, to maintain aerobic conditions |

| Fermentation Time | 48 - 72 hours |

| Reported Titer (Lab Scale) | 20 - 50 g/L |

| Reported Titer (Engineered Strains) | > 100 g/L |

| Yield (g L-Lysine / g Glucose) | 0.3 - 0.5 g/g |

Visualizations

Diagrams created using Graphviz to illustrate key workflows and pathways.

Caption: Workflow for the historical isolation of L-Lysine from casein.

Caption: Modern industrial workflow for L-Lysine HCl production.

Caption: Key steps in the L-Lysine biosynthetic pathway in C. glutamicum.

References

L-Lysine Monohydrochloride: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of L-Lysine monohydrochloride. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the critical factors that influence the integrity of this essential amino acid. This guide details the intrinsic stability of this compound, its degradation pathways under various stress conditions, and the analytical methodologies for its assessment.

Chemical Stability and Physical Properties

This compound is the hydrochloride salt of L-Lysine, an essential amino acid. The salt form enhances the stability of L-Lysine, which in its free base form can be unstable.[1][2] this compound is a white or almost white crystalline powder, freely soluble in water.[3][4] The product is chemically stable under standard ambient conditions (room temperature).[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClN₂O₂ | [3][4] |

| Molecular Weight | 182.65 g/mol | [3][4] |

| Appearance | White or pale brownish crystalline powder | [3] |

| Solubility in Water | ~642 g/L at 30°C | [3] |

| pH (10% solution) | 5.0 - 6.5 | [3] |

Degradation Profile

The degradation of this compound is influenced by several factors, including temperature, pH, and the presence of reducing sugars. Two primary degradation pathways have been identified: the formation of lysine lactam and the Maillard reaction.

Lysine Lactam Formation

Under thermal stress, particularly in solution, L-Lysine can undergo intramolecular cyclization to form L-lysine lactam.[5][6] This degradation pathway is a significant consideration in the preparation and storage of this compound solutions, especially at elevated temperatures and alkaline pH.[1][2][6] Studies have shown that the rate of lysine lactam formation increases with both increasing temperature and pH.[1][2][6] The degradation of lysine and the formation of lysine lactam have been found to follow zero-order reaction kinetics in aqueous solutions.[6]

References

- 1. daneshyari.com [daneshyari.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation with Corynebacterium glutamicum KCTC 12307BP as feed additives for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for L-Lysine monohydrochloride, an essential amino acid widely used in pharmaceutical and biotechnological applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for identity, purity, and structural analysis.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2,6-diaminohexanoic acid;hydrochloride[1]

-

Molecular Weight: 182.65 g/mol [1]

-

CAS Number: 657-27-2[1]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.76 | Triplet | α-CH |

| ~3.03 | Triplet | ε-CH₂ |

| ~1.91 | Multiplet | β-CH₂ |

| ~1.73 | Multiplet | δ-CH₂ |

| ~1.49 | Multiplet | γ-CH₂ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound [4]

| Chemical Shift (ppm) | Assignment |

| ~171.5 | C=O |

| ~53.5 | α-CH |

| ~39.5 | ε-CH₂ |

| ~30.5 | β-CH₂ |

| ~26.5 | δ-CH₂ |

| ~21.5 | γ-CH₂ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Broad, Strong | O-H (carboxylic acid), N-H (amine), C-H stretch |

| ~1600-1500 | Strong | N-H bend (primary amine) |

| ~1533 | Medium | Symmetric bending of the NH₃⁺ group[5] |

| ~1470 | Medium | C-H bend |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~1038 | Medium | C-O stretching[5] |

Note: The solid state (e.g., KBr pellet or mull) spectrum will show broad features due to hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of this compound will primarily show the fragmentation of the L-Lysine molecule. The hydrochloride is not typically observed.

Table 4: Key Mass Spectrometry Fragmentation Data for L-Lysine

| m/z | Relative Intensity (%) | Assignment |

| 147 | ~4.4 | [M+H]⁺ (Molecular ion of L-Lysine) |

| 130 | ~7.2 | [M-NH₃]⁺ |

| 84 | 100 | [M-COOH-NH₂]⁺ (a-immonium ion) |

| 70 | ~9.7 | Further fragmentation |

| 44 | ~14.5 | [CH(NH₂)COOH]⁺ |

| 30 | ~100 | [CH₂NH₂]⁺ (Side chain iminium ion)[6][7] |

Note: The mass of the molecular ion for L-lysine is 146 g/mol . The listed m/z of 147 corresponds to the protonated molecule [M+H]⁺. The relative intensities are approximate and can vary based on the instrument and conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved. For peptide samples, higher concentrations of 1-5 mM may be necessary.[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[8]

-

¹H NMR Acquisition: